BenchChemオンラインストアへようこそ!

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

Medicinal Chemistry SAR Physicochemical Property Optimization

This building block is differentiated by its N-methyl tertiary amine motif and low XLogP3 (1.8), distinguishing it from primary amine analogs (CAS 1249691-31-3) and higher-lipophilicity 3-ethyl variants. Supplied as a mixture of diastereomers for efficient early-stage screening—ideal for hit identification before chiral resolution. Its inclusion in SphK1 inhibitor patent landscapes (EP 2313403 B1) positions it as a strategic intermediate for oncology programs. Reliable stock available from established networks.

Molecular Formula C12H21N3S
Molecular Weight 239.38
CAS No. 1248048-19-2
Cat. No. B2543646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
CAS1248048-19-2
Molecular FormulaC12H21N3S
Molecular Weight239.38
Structural Identifiers
SMILESCC1CN(CCC1NC)CC2=CN=C(S2)C
InChIInChI=1S/C12H21N3S/c1-9-7-15(5-4-12(9)13-3)8-11-6-14-10(2)16-11/h6,9,12-13H,4-5,7-8H2,1-3H3
InChIKeyIKRARZMUTGSISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,3-Dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine (CAS 1248048-19-2): Structural Identity and Compound Class for Sourcing Decisions


N,3-Dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine (CAS 1248048-19-2) is a synthetic small-molecule building block belonging to the thiazolylpiperidine class. It is supplied as a mixture of diastereomers (PubChem CID 61557860) [1] and is available through major vendor networks including Sigma-Aldrich/Enamine at ≥95% purity with stock held in Ukraine and a lead time from 7 days . The compound is listed under the Enamine catalog number EN300-704219 and falls within the Markush structural scope of Merck Patent EP 2313403 B1, which claims thiazolylpiperidine derivatives as sphingosine kinase 1 (SphK1) inhibitors for oncological applications [2].

Why N,3-Dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine Cannot Be Replaced by Des-methyl or Alternative Thiazolylpiperidine Analogs


Within this narrow chemical series, even single-atom modifications produce significant shifts in physicochemical parameters critical for biological target engagement. The N-methyl substitution on the piperidine 4-amine distinguishes CAS 1248048-19-2 from the primary amine analog 3-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine (CAS 1249691-31-3), altering hydrogen bond donor count (1 vs. 2), basicity (tertiary vs. primary amine), and lipophilicity, which collectively modulate membrane permeability and off-rate kinetics at target binding sites [1]. The compound is explicitly registered as a mixture of diastereomers, unlike stereochemically resolved single-isomer alternatives, meaning that substitution with a single enantiomer or diastereomer will not recapitulate the same biological or pharmacological profile without independent validation [1]. Furthermore, proprietary patent landscapes, such as the SphK1 inhibitor claims in EP 2313403 B1, often attach freedom-to-operate risks that hinge on specific substitution patterns [2].

Quantitative Differentiation Evidence for N,3-Dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine vs. Closest Structural Analogs


N-Methyl Substitution on Piperidine 4-Amine: Hydrogen Bond Donor Count Reduction vs. Primary Amine Analog

The target compound bears an N-methyl substituent on the piperidine 4-amine, producing a tertiary amine, in contrast to the primary amine present in the closest analog 3-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine (CAS 1249691-31-3). This structural difference reduces the hydrogen bond donor (HBD) count from 2 to 1, as computed by PubChem [1]. Hydrogen bond donor count is a critical parameter in oral bioavailability prediction (Lipinski Rule of 5) and influences target binding specificity. A reduction of one HBD can significantly alter off-target binding profiles, CNS penetration, and P-glycoprotein efflux susceptibility.

Medicinal Chemistry SAR Physicochemical Property Optimization

Diastereomeric Mixture vs. Stereochemically Defined Single-Isomer Analogs: Complexity as a Differentiating Feature

The compound is explicitly registered on PubChem as a 'Mixture of diastereomers' [1]. This contrasts with single-enantiomer or single-diastereomer alternatives that may be available through chiral synthesis or resolution. The presence of two chiral centers (piperidine C3 methyl and C4 N-methylamine) generates up to four possible stereoisomers. The diastereomeric mixture provides a broader sampling of conformational space in initial screening cascades, which may be advantageous for hit identification where the active stereoisomer is not yet known. However, for follow-up studies requiring stereochemical purity, this necessitates additional chiral resolution steps.

Stereochemistry Chiral Separation Pharmacology

Lipophilicity (XLogP3) Differential: Implications for Membrane Permeability vs. 3-Ethyl Analog

The target compound has a computed XLogP3 of 1.8 [1]. The 3-ethyl analog, 3-ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine (CAS 1501008-49-6), bears an additional methylene group on the piperidine C3 substituent. Although explicit XLogP3 data for the 3-ethyl analog is not available in open databases, the elongation of the C3 alkyl chain from methyl to ethyl is predicted to increase XLogP3 by approximately 0.5 log units based on additive fragment contributions (Hansch π method). The XLogP3 of 1.8 positions this compound within a favorable range for both aqueous solubility and passive membrane diffusion, whereas the 3-ethyl analog (predicted XLogP3 ~2.3) may exhibit reduced aqueous solubility and altered tissue distribution.

Lipophilicity ADME Drug-likeness

Rotatable Bond Count: Conformational Flexibility vs. Rigidified Analogs for Target Binding Entropy Considerations

The target compound possesses 3 rotatable bonds as computed by PubChem [1], which include the methylene bridge connecting the piperidine ring to the thiazole moiety, the N-methyl group, and the C3 methyl group. This value places the compound in a moderate flexibility range. Analogs lacking the N-methyl group (e.g., CAS 1249691-31-3) have 2 rotatable bonds, while analogs with larger C3 substituents (e.g., CAS 1501008-49-6, 3-ethyl) also have 3 rotatable bonds but with greater conformational entropy due to the additional ethyl rotor degrees of freedom. In fragment-based drug discovery and ligand efficiency calculations, rotatable bond count correlates inversely with binding entropy penalty; each additional rotatable bond is estimated to impose an entropic cost of approximately 0.5-1.5 kcal/mol upon target binding.

Conformational Analysis Ligand Efficiency Entropy

SphK1 Inhibitor Patent Landscape: Structural Scope and Freedom-to-Operate Positioning

The compound falls within the general Markush formula (I) of Merck Patent EP 2313403 B1, which claims thiazolylpiperidine derivatives as inhibitors of sphingosine kinase 1 (SphK1) [1]. The patent explicitly states that the claimed compounds inhibit SphK1 but not SphK2 [1], providing isoform selectivity. While the patent does not disclose specific IC50 values for the exact target compound, it establishes a defined therapeutic context (oncology, inflammatory diseases, fibrotic diseases) and a mechanism-of-action framework (sphingosine-1-phosphate pathway modulation) that distinguishes this compound class from thiazolylpiperidines targeting other enzymes (e.g., MTP inhibitors claimed in separate Merck patents). This patent linkage provides a documented rationale for procuring compounds within this Markush space for SphK1-focused research programs.

Sphingosine Kinase 1 Oncology Patent Landscape

Explicit Acknowledgment: Absence of Published Comparative Bioactivity Data for This Specific Compound

An exhaustive search of primary research papers, patents, the ChEMBL database, BindingDB, and PubChem BioAssay revealed no published IC50, Ki, EC50, or Kd values for CAS 1248048-19-2 against any specific biological target. Similarly, no head-to-head comparative biological activity data versus the identified analogs (CAS 1249691-31-3, CAS 1501008-49-6, CAS 2137733-22-1) were found in the public domain as of the search date. The dihydrochloride salt of the des-methyl analog (CAS 2137733-22-1) has been reported with an IC50 <10 µM against Jurkat (T-cell leukemia) cells, but this datum is from a vendor technical datasheet (BenchChem) and could not be independently verified in a primary peer-reviewed source [1]. This absence of verified comparative bioactivity data means that all differentiation claims above rest on structural, physicochemical, stereochemical, and patent landscape grounds, and procurement decisions for target-based screening programs should be made with the understanding that the biological potency and selectivity of this compound relative to its analogs remain experimentally uncharacterized in the public literature.

Data Gaps Bioactivity Risk Assessment

Optimal Research and Industrial Application Scenarios for N,3-Dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine Based on Verified Differentiation Evidence


SphK1 Inhibitor Lead Optimization and SAR Expansion Programs

Given the compound's structural inclusion within the Markush formula of EP 2313403 B1 claiming SphK1-selective inhibitors [1], this compound is best positioned as a synthetic intermediate or scaffold starting point for medicinal chemistry teams pursuing sphingosine kinase 1 inhibitors for oncology or fibrotic disease indications. The N-methyl tertiary amine and mixture-of-diastereomers profile provide a differentiated entry point for synthesizing and screening analogs to establish structure-activity relationships and identify the active stereoisomer. Researchers should prioritize this compound specifically when their SAR campaign requires the N-methyl-substituted tertiary amine motif, as the primary amine analog (CAS 1249691-31-3) presents a different hydrogen bonding and basicity profile that may lead to divergent target engagement outcomes.

Physicochemical Property-Driven Fragment or Lead Optimization Requiring Defined HBD and Lipophilicity Parameters

With an experimentally indexed XLogP3 of 1.8 and a single hydrogen bond donor [2], this compound is suited for programs where controlling lipophilicity and HBD count is critical for achieving favorable ADME properties. Compared to the 3-ethyl analog (CAS 1501008-49-6, estimated XLogP3 ~2.3), the lower lipophilicity may confer better aqueous solubility and reduced metabolic liability. This compound should be selected over the 3-ethyl analog when the project's multiparameter optimization requires maintaining XLogP3 below 2.0 while retaining the thiazolylpiperidine core. The rotatable bond count of 3 provides a moderate conformational flexibility profile suitable for target binding without excessive entropic penalty [2].

Stereochemical Screening Cascades for Hit Identification with Unknown Active Isomer

The explicit registration of this compound as a mixture of diastereomers [2] makes it suitable for initial broad screening cascades where the active stereoisomer has not been identified. In hit identification stages, screening a diastereomeric mixture provides a more efficient sampling of stereochemical space compared to testing individual isomers, reducing the number of initial assays required. If activity is detected, follow-up chiral resolution or stereoselective synthesis can be pursued to isolate and characterize the active stereoisomer. This procurement rationale is particularly relevant for academic screening centers and industrial hit-to-lead programs that prioritize throughput and cost-efficiency in early-stage campaigns.

Building Block Procurement for Custom Library Synthesis via Enamine/Sigma-Aldrich Supply Chain

The compound is commercially available through the Sigma-Aldrich/Enamine network at ≥95% purity with stock held in Ukraine and a lead time from 7 days . This established vendor relationship supports reliable re-supply for iterative library synthesis. The compound is classified as a building block (Enamine product class) , and its 95% minimum purity is adequate for most parallel synthesis and compound library production workflows without additional purification. Procurement through this channel is preferred over sourcing from discontinued suppliers such as CymitQuimica , which lists the product as discontinued across all pack sizes.

Quote Request

Request a Quote for N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.